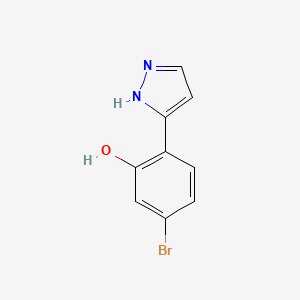

5-Bromo-2-(1H-pyrazol-3-yl)phenol

描述

Contextualization of Phenol (B47542) and Pyrazole (B372694) Heterocycles in Organic Chemistry

Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. Their unique acidity and the electron-donating nature of the hydroxyl group make them versatile intermediates in synthesis and key components in a vast array of natural products and industrial chemicals.

Pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. nih.gov While not commonly found in nature, the pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. nih.govottokemi.com Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. bldpharm.comsigmaaldrich.comnih.gov The two nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, contributing to their ability to bind to biological targets. bldpharm.com

Significance of Halogenated Aromatic Compounds in Synthetic and Mechanistic Studies

The introduction of halogen atoms, such as bromine, onto an aromatic ring is a powerful strategy in organic synthesis. Halogenated aromatic compounds are crucial intermediates, serving as versatile handles for further chemical transformations. nih.gov The carbon-halogen bond can be readily converted into other functional groups through various cross-coupling reactions, enabling the construction of complex molecular architectures.

From a mechanistic standpoint, halogen atoms can significantly influence the electronic properties and reactivity of a molecule. They can alter reaction rates and regioselectivity, providing valuable insights into reaction mechanisms. bldpharm.com Furthermore, the incorporation of halogens can enhance the biological activity of a molecule, a strategy frequently employed in drug design. nih.gov

Rationale for Investigating 5-Bromo-2-(1H-pyrazol-3-yl)phenol

The rationale for investigating this compound stems from its hybrid structure, which combines the key features of phenols, pyrazoles, and halogenated aromatics. This unique combination suggests its potential as a valuable building block in the synthesis of more complex molecules with potentially useful properties.

The presence of the pyrazole and phenol moieties suggests that derivatives of this compound could exhibit interesting biological activities. Pyrazole-containing compounds are a well-established class of pharmacologically active agents. ottokemi.combldpharm.com The brominated phenol ring provides a reactive site for further functionalization, allowing for the systematic modification of the molecule's structure to explore structure-activity relationships. Specifically, this compound is offered by various chemical suppliers as a research chemical and a building block for synthesis, indicating its utility in the discovery of new chemical entities. bldpharm.com

Overview of Research Scope and Objectives Pertaining to the Chemical Compound

The primary research scope for this compound revolves around its application as a synthetic intermediate. Key research objectives would include:

Development of efficient synthetic routes to access the compound itself.

Exploration of its reactivity , particularly at the bromine-substituted position of the phenol ring, the pyrazole ring, and the phenolic hydroxyl group. This would involve subjecting the molecule to various reaction conditions to synthesize a library of derivatives.

Synthesis of novel, more complex molecules using this compound as a starting material or key intermediate. These target molecules could be designed with specific applications in mind, such as pharmaceuticals or materials science.

Investigation of the biological properties of the derivatives synthesized from this scaffold. Given the pharmacological importance of pyrazoles, a significant objective would be to screen these new compounds for various biological activities.

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs strongly suggest its role as a versatile platform for chemical innovation.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-1-2-7(9(13)5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIZGAUXNYGZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746427 | |

| Record name | (6Z)-3-Bromo-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114486-00-9 | |

| Record name | (6Z)-3-Bromo-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-(1H-PYRAZOL-3-YL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 1h Pyrazol 3 Yl Phenol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.inicj-e.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. ias.ac.inicj-e.orgamazonaws.com For 5-Bromo-2-(1H-pyrazol-3-yl)phenol, the analysis can be envisioned as follows:

The primary disconnection can be made at the carbon-carbon bond connecting the phenol (B47542) and pyrazole (B372694) rings. This leads to two key synthons: a 5-bromophenol derivative and a 3-substituted pyrazole precursor. Further disconnection of the bromophenol would involve the introduction of the bromine atom onto a phenol ring. The pyrazole ring itself is typically formed from a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. youtube.com This retrosynthetic approach provides a roadmap for various synthetic strategies.

Classical Synthetic Approaches for Pyrazole and Halogenated Phenol Moieties

Traditional methods for constructing the pyrazole and halogenated phenol components of the target molecule have been well-established for many years.

Routes to 3-Substituted Pyrazoles

The Knorr pyrazole synthesis and related methods are the cornerstone of classical pyrazole synthesis. youtube.com These reactions typically involve the condensation of a β-dicarbonyl compound with a hydrazine derivative. youtube.com To obtain a 3-substituted pyrazole, the choice of the β-dicarbonyl compound is crucial.

For instance, the reaction of a 1,3-diketone with hydrazine will yield a pyrazole. youtube.com The substituents on the pyrazole ring are determined by the R groups on the starting diketone. Another common method is the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, which also leads to the formation of pyrazole derivatives. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions involving diazoalkanes are a classical route to pyrazoles. nih.gov

Table 1: Classical Methods for Pyrazole Synthesis

| Reaction Name | Reactants | Product Type | Reference |

| Knorr Pyrazole Synthesis | β-Dicarbonyl compound, Hydrazine | Substituted Pyrazole | youtube.com |

| Chalcone (B49325) Condensation | α,β-Unsaturated ketone, Hydrazine | Substituted Pyrazole | nih.gov |

| 1,3-Dipolar Cycloaddition | Diazoalkane, Alkyne/Alkene | Pyrazole | nih.gov |

Strategies for Bromination of Phenolic Systems

Phenols are highly activated towards electrophilic aromatic substitution, making direct bromination a feasible but sometimes challenging reaction in terms of selectivity. wku.edu The hydroxyl group is a strong ortho-, para-director, often leading to a mixture of isomers and polybrominated products. wku.edu

Several reagents and methods have been developed to achieve selective monobromination of phenols. nih.govresearchgate.net Traditional methods often employ bromine in a suitable solvent, but controlling the reaction to yield a single desired isomer can be difficult. chemrxiv.org Milder brominating agents like N-bromosuccinimide (NBS) are frequently used to improve selectivity. nih.gov Other approaches involve the use of potassium bromide in the presence of an oxidizing agent. nih.gov The choice of solvent and reaction conditions, such as temperature and pH, can also significantly influence the regioselectivity of the bromination. chemrxiv.org For instance, investigations have shown that acidic media can be optimal for certain bromination systems. chemrxiv.org

Table 2: Reagents for Phenol Bromination

| Reagent | Conditions | Selectivity | Reference |

| Bromine (Br₂) | Various solvents | Can lead to mixtures | chemrxiv.org |

| N-Bromosuccinimide (NBS) | Often used for milder, more selective bromination | Improved ortho/para selectivity | nih.gov |

| KBr/Oxidant | e.g., KBr/KBrO₃ in acid | Can offer good regioselectivity | nih.govchemrxiv.org |

| PIDA/AlBr₃ | Mild conditions | Efficient for various phenols | nih.govrsc.org |

Advanced Synthetic Protocols and Recent Developments in Chemical Synthesis

Modern synthetic chemistry offers more sophisticated and often more efficient methods for constructing complex molecules like this compound.

Transition-Metal Catalyzed Cross-Coupling Reactions in Compound Construction

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govacs.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

In the context of synthesizing the target compound, a palladium-catalyzed Suzuki or Negishi coupling could be employed to connect a pre-formed bromophenol with a pyrazole-boronic acid or organozinc reagent, respectively. nih.gov A notable development is the tandem catalytic cross-coupling/electrocyclization to form substituted pyrazoles from enol triflates and diazoacetates, which offers high regiocontrol. organic-chemistry.orgacs.orgnih.gov

Table 3: Transition-Metal Catalyzed Reactions for Pyrazole Synthesis

| Reaction Type | Catalyst | Reactants | Key Feature | Reference |

| Suzuki Coupling | Palladium | Aryl halide, Arylboronic acid | Forms C-C bonds | nih.gov |

| Negishi Coupling | Palladium or Nickel | Organozinc reagent, Organic halide | Forms C-C bonds | nih.govacs.org |

| Tandem Cross-Coupling/Electrocyclization | Palladium | Enol triflate, Diazoacetate | High regiocontrol in pyrazole formation | organic-chemistry.orgacs.orgnih.gov |

Directed Ortho-Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with an electrophile to introduce a substituent with high regioselectivity. wikipedia.org

For the synthesis of the bromophenol moiety, the hydroxyl group of phenol can be protected as a directing group, such as a carbamate. researchgate.netuwindsor.ca Subsequent ortho-lithiation followed by quenching with a bromine source would yield the desired ortho-brominated phenol derivative. researchgate.net This strategy overcomes the selectivity issues often encountered in direct electrophilic bromination. wku.eduscientificupdate.com Recent advancements have also explored ammonium (B1175870) salt-catalyzed ortho-halogenation, providing a practical method for selective functionalization. scientificupdate.com

Multi-Component Reactions for Diverse Pyrazole Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds from simple starting materials. For the synthesis of pyrazole cores, MCRs offer a powerful alternative to traditional multi-step linear syntheses.

A common MCR for synthesizing pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound, a hydrazine derivative, and an aldehyde. While direct synthesis of this compound via a one-pot MCR is not widely documented, the principles can be applied to generate precursors or analogous structures. For instance, a three-component reaction of a substituted chalcone (an α,β-unsaturated ketone), hydrazine hydrate (B1144303), and an appropriate aldehyde could theoretically be explored.

The general applicability of MCRs in generating diverse pyrazole-containing scaffolds is well-established. Researchers have successfully employed these reactions to create a wide array of substituted pyrazoles with potential applications in medicinal chemistry and material science. The choice of starting materials is crucial for dictating the final substitution pattern on the pyrazole and any attached aromatic rings.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield and purity of the target compound while minimizing reaction times and side product formation. For the synthesis of this compound, which can be prepared through the cyclization of a chalcone precursor, several parameters can be fine-tuned.

A key precursor for this compound is 1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which is then reacted with hydrazine. The initial synthesis of this chalcone analogue via a Claisen-Schmidt condensation between 5-bromo-2-hydroxyacetophenone and a formylating agent can be optimized. Key variables for optimization include the choice of solvent, catalyst, reaction temperature, and reaction time. For instance, using a polar aprotic solvent like dimethylformamide (DMF) can facilitate the reaction, while a basic catalyst such as potassium hydroxide (B78521) or sodium methoxide (B1231860) is often employed.

The subsequent cyclization step with hydrazine hydrate to form the pyrazole ring is also subject to optimization. The choice of solvent is critical; protic solvents like ethanol (B145695) or acetic acid are commonly used to facilitate the condensation and ring closure. The reaction temperature can also significantly influence the reaction rate and the formation of potential side products. Below is a table summarizing the potential optimization of the cyclization reaction.

Table 1: Optimization of Cyclization Reaction for this compound Synthesis

| Parameter | Variation | Effect on Yield and Purity |

| Solvent | Ethanol, Acetic Acid, Methanol | Acetic acid can catalyze the reaction and improve yields, while ethanol is a more environmentally benign option. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally lead to faster reaction rates but may increase the formation of impurities. |

| Reaction Time | 2-24 hours | Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal time for completion. |

| Hydrazine Source | Hydrazine hydrate, Hydrazine sulfate | Hydrazine hydrate is more commonly used due to its higher reactivity. |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

One of the core principles of green chemistry is the use of safer solvents. In the synthesis of pyrazoles, traditional solvents such as DMF or chlorinated hydrocarbons can be replaced with greener alternatives like ethanol, water, or ionic liquids. For the Claisen-Schmidt condensation step, the use of a water-based system or a solvent-free reaction (mechanochemistry) could be explored to minimize volatile organic compound (VOC) emissions.

Another key principle is the use of catalytic reagents over stoichiometric ones. The use of a catalytic amount of a base or an acid in the condensation and cyclization steps reduces waste and simplifies purification. Furthermore, energy efficiency can be improved by utilizing microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.

The principles of atom economy and waste reduction are also central. Multi-component reactions, as discussed earlier, are inherently more atom-economical than multi-step syntheses. Designing the synthetic route to minimize the number of steps and the use of protecting groups can also contribute to a greener process.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Replacement of traditional organic solvents with water, ethanol, or solvent-free conditions. |

| Catalysis | Use of catalytic amounts of acids or bases instead of stoichiometric reagents. |

| Energy Efficiency | Implementation of microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Atom Economy | Designing the synthetic route to maximize the incorporation of starting materials into the final product, potentially through MCRs. |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Spectroscopic Elucidation of 5 Bromo 2 1h Pyrazol 3 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 5-Bromo-2-(1H-pyrazol-3-yl)phenol is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the electron density around a given proton.

The phenolic hydroxyl (-OH) proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 9.0-10.0 ppm. Its broadness is a result of chemical exchange and hydrogen bonding. Similarly, the pyrazole (B372694) N-H proton is also expected to be a broad singlet, resonating in the downfield region, often above δ 12.0 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding researchgate.net.

The aromatic protons on the phenol (B47542) ring will present as a set of multiplets in the aromatic region (δ 6.5-8.0 ppm). Specifically, the proton ortho to the hydroxyl group is expected to be a doublet, the proton meta to the hydroxyl and ortho to the pyrazole substituent will likely be a doublet of doublets, and the proton ortho to the bromine atom will appear as a doublet. The coupling constants between these protons would provide further confirmation of their relative positions.

The protons of the pyrazole ring are also expected in the aromatic region. The proton at the 4-position of the pyrazole ring typically appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants), while the proton at the 5-position will be a doublet of doublets researchgate.net.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | 9.0 - 10.0 | br s |

| Pyrazole NH | > 12.0 | br s |

| Aromatic CH (Phenol) | 6.8 - 7.8 | m |

| Pyrazole CH | 6.5 - 7.9 | m |

br s : broad singlet; m : multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The carbon atom attached to the hydroxyl group (C-OH) on the phenol ring is expected to resonate at a downfield chemical shift, typically around δ 150-160 ppm. The carbon atom bearing the bromine (C-Br) will also be in the aromatic region, with its chemical shift influenced by the heavy atom effect of bromine. The remaining aromatic carbons of the phenol ring will appear in the typical range of δ 115-140 ppm docbrown.info.

The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region as well. The carbon atom at the 3-position, attached to the phenol ring, and the carbon at the 5-position will have distinct chemical shifts, generally in the range of δ 130-150 ppm. The carbon at the 4-position of the pyrazole is expected to be more upfield, typically around δ 100-110 ppm researchgate.net.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenolic C-OH | 150 - 160 |

| Phenolic C-Br | 110 - 120 |

| Aromatic C (Phenol) | 115 - 140 |

| Pyrazole C-3 | 140 - 150 |

| Pyrazole C-5 | 130 - 145 |

| Pyrazole C-4 | 100 - 110 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent protons on the phenolic and pyrazolic rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyrazole and phenol rings by observing correlations between the pyrazole protons and the phenolic carbons, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the regiochemistry of the substitution on the phenol ring by observing through-space interactions between the pyrazole protons and the protons on the phenol ring.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. A similar broad band, often overlapping with the O-H stretch, is expected for the N-H stretching vibration of the pyrazole ring, typically appearing in the 3100-3500 cm⁻¹ region researchgate.net.

The aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹, and may be weak in intensity.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Phenolic O-H | Stretching, H-bonded | 3200 - 3600 (broad) |

| Pyrazole N-H | Stretching, H-bonded | 3100 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Br | Stretching | 500 - 700 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision. This capability allows for the determination of the elemental composition of a molecule, a critical step in its identification. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between ions of the same nominal mass but different elemental formulas, by virtue of their slight mass differences.

To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common "soft" ionization techniques, meaning they are less likely to cause fragmentation of the analyte molecule during the ionization process. researchgate.net

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules and those that can be readily ionized in solution. purdue.edu For this compound, the presence of the phenolic hydroxyl group and the nitrogen atoms in the pyrazole ring provides sites for protonation or deprotonation. In positive-ion mode ESI, the molecule would likely be observed as the protonated molecular ion, [M+H]⁺. Conversely, in negative-ion mode, the acidic phenolic proton can be lost, yielding the deprotonated molecular ion, [M-H]⁻. purdue.edu The choice of solvent and its pH would be critical in optimizing the ionization efficiency.

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative ionization method that is effective for a wide range of compounds, including those with lower polarity. nih.govsigmaaldrich.com This technique involves the vaporization of the sample and solvent, followed by chemical ionization at atmospheric pressure. researchgate.netsigmaaldrich.com For this compound, which is a thermally stable compound, APCI would be a viable ionization method. sigmaaldrich.com In the gas phase, proton transfer reactions from reagent ions (often derived from the solvent) would lead to the formation of the protonated molecule [M+H]⁺ in positive-ion mode. researchgate.net In negative-ion mode, proton abstraction can also occur, particularly for acidic compounds like phenols, resulting in the [M-H]⁻ ion. purdue.edu

The selection between ESI and APCI would depend on the specific experimental conditions and the desired information. However, both techniques are expected to efficiently generate the molecular ion of this compound, allowing for its accurate mass measurement by HRMS.

While soft ionization techniques aim to preserve the molecular ion, controlled fragmentation can be induced within the mass spectrometer to provide valuable structural information. This is typically achieved through tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

The fragmentation of this compound is expected to be influenced by its constituent functional groups: the brominated phenol ring and the pyrazole ring. The presence of the bromine atom is a key diagnostic feature, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.

Based on the known fragmentation patterns of phenols and pyrazoles, a plausible fragmentation pathway for this compound can be proposed. Phenols are known to undergo characteristic losses of carbon monoxide (CO) and a formyl radical (HCO•). libretexts.org Pyrazole rings can undergo cleavage, leading to the loss of nitrogen-containing fragments. researchgate.net

A detailed analysis of the expected fragmentation is presented in the table below. The fragmentation would likely initiate from the molecular ion [C₉H₇BrN₂O]⁺.

| Proposed Fragment | Plausible Neutral Loss | Notes |

| [C₈H₆BrN₂]⁺ | CO | Loss of carbon monoxide from the phenol ring is a common fragmentation pathway for phenolic compounds. libretexts.org |

| [C₈H₆BrN]⁺• | HCN | Subsequent loss of hydrogen cyanide from the pyrazole ring. |

| [C₇H₄Br]⁺ | N₂H₂ | Cleavage of the pyrazole ring. |

| [C₆H₄BrO]⁺ | C₃H₃N₂ | Loss of the pyrazole moiety. |

| [C₅H₄]⁺• | CO, Br | Loss of a bromine radical followed by carbon monoxide from the phenolic fragment. |

Computational and Theoretical Investigations of 5 Bromo 2 1h Pyrazol 3 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods, particularly Density Functional Theory (DFT), offer a robust framework for exploring the electronic structure and reactivity of 5-Bromo-2-(1H-pyrazol-3-yl)phenol.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated.

These calculations would likely reveal the planarity or non-planarity of the molecule, arising from the interplay between the phenyl and pyrazole (B372694) rings. The orientation of the hydroxyl group and the pyrazole ring relative to the phenol (B47542) backbone are critical details that DFT can elucidate. The predicted bond lengths would offer insight into the bond orders, for instance, highlighting any partial double bond character that might arise from electron delocalization between the aromatic systems.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length (Phenol) | ~1.36 Å |

| O-H Bond Length (Phenol) | ~0.96 Å |

| N-N Bond Length (Pyrazole) | ~1.35 Å |

| Phenyl-Pyrazole Dihedral Angle | Variable, dependent on steric hindrance |

Note: The values in this table are illustrative and represent typical bond lengths for similar structures. Precise values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgunesp.br

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich phenol ring and the pyrazole moiety, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO's distribution would highlight the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity, implying the molecule is more likely to engage in chemical reactions.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This map uses a color spectrum to denote different potential regions: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, an EPS map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, highlighting their Lewis basicity. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The bromine atom, due to its electronegativity, would also influence the charge distribution on the phenyl ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on a static picture of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to study the rotational freedom around the single bond connecting the phenyl and pyrazole rings. This would reveal the most populated conformations in a given environment (e.g., in a solvent or in the solid state). Furthermore, these simulations are invaluable for understanding how molecules of this compound interact with each other. Key intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the pyrazole nitrogen atoms, could be identified and their strengths quantified. These interactions are critical in determining the macroscopic properties of the compound, such as its melting point and solubility.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry also serves as a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, often using DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a given molecule. These calculations are based on the magnetic shielding experienced by each nucleus, which is determined by the local electronic environment.

For this compound, calculated NMR data would provide a theoretical spectrum that can be compared with experimental results to confirm the structure. The predicted chemical shifts would reflect the influence of the electron-withdrawing bromine atom and the heterocyclic pyrazole ring on the different protons and carbons of the phenol backbone. Similarly, the coupling constants would provide information about the connectivity and spatial relationships between adjacent nuclei.

Table 2: Illustrative Calculated ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Phenolic OH | Dependent on solvent and concentration |

| Phenyl H (ortho to OH) | ~7.0-7.2 |

| Phenyl H (meta to OH) | ~7.3-7.5 |

| Phenyl H (para to OH) | ~6.8-7.0 |

| Pyrazole NH | ~12.0-13.0 |

| Pyrazole CH | ~6.5-7.5 |

Note: These are estimated chemical shift ranges and would be refined by specific computational calculations.

Simulated IR Spectra for Comparison with Experimental Data

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. While experimental IR spectra provide empirical data, theoretical simulations of these spectra, typically performed using Density Functional Theory (DFT), have become an indispensable tool for vibrational assignment and structural elucidation. nih.gov By calculating the vibrational frequencies of a molecule's normal modes, a theoretical IR spectrum can be generated and compared with experimental results. This comparison helps to confirm the proposed molecular structure and to understand the vibrational characteristics of the compound in detail.

For this compound, a simulated IR spectrum would be calculated by first optimizing the geometry of the molecule to its lowest energy state. Following this, the vibrational frequencies are computed. The resulting theoretical spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. These include the O-H stretch of the phenol group, the N-H stretch of the pyrazole ring, C-H stretching from the aromatic rings, C=N and C=C stretching vibrations within the pyrazole and phenyl rings, and the C-Br stretching vibration.

A hypothetical table of the principal vibrational frequencies for this compound, as would be predicted from a DFT calculation, is presented below. These predicted wavenumbers are often scaled by an empirical factor to better match experimental data.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenol | O-H stretch | 3600-3400 |

| Pyrazole | N-H stretch | 3500-3300 |

| Aromatic/Heteroaromatic | C-H stretch | 3100-3000 |

| Pyrazole | C=N stretch | 1650-1590 |

| Phenyl/Pyrazole | C=C stretch | 1600-1450 |

| Phenol | C-O stretch | 1260-1180 |

| Phenyl | C-Br stretch | 700-550 |

This simulated data provides a benchmark for the analysis of an experimental spectrum, aiding in the precise assignment of each absorption band to its corresponding molecular vibration.

Structure-Activity Relationship (SAR) Exploration through in silico Approaches

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov In silico SAR exploration employs computational methods to predict the activity of new compounds, thereby guiding the design and optimization of lead molecules. researchgate.net For this compound, these approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity is available. nih.gov This method relies on the principle that structurally similar molecules are likely to have similar biological activities. For this compound, a ligand-based approach would involve using its structure as a query to search for other molecules with similar shapes and chemical features (pharmacophores). A pharmacophore model for this compound would typically include a hydrogen bond donor (the phenolic OH and pyrazole NH), a hydrogen bond acceptor (the pyrazole nitrogen), an aromatic ring, and a halogen atom feature.

Structure-Based Virtual Screening (SBVS) , on the other hand, requires the 3D structure of the target protein. nih.gov The primary method used in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to a target. If a relevant protein target for pyrazole derivatives is identified, such as a protein kinase, SBVS could be used to screen a database of compounds to see how well they fit into the active site compared to this compound.

Molecular Docking Studies with Relevant Protein Targets (Excluding Biological Outcomes)

Molecular docking is a powerful computational tool that simulates the interaction between a ligand and a protein at the atomic level. ijpbs.com This method predicts the binding mode and affinity of the ligand, providing insights into the molecular basis of their interaction. nih.govalrasheedcol.edu.iq For this compound, docking studies would be performed against relevant protein targets to explore its potential interactions. Based on the activities of similar pyrazole-containing compounds, plausible protein targets could include various kinases, which are often implicated in proliferative diseases. nih.gov

The process of a molecular docking study involves several key steps:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to find its most stable conformation.

Preparation of the Protein Target: The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). ijpbs.com Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software such as AutoDock or GOLD, the ligand is placed into the defined active site of the protein. alrasheedcol.edu.iqresearchgate.net The program then explores various possible conformations and orientations of the ligand within the active site, calculating a score for each pose to estimate the binding affinity.

The results of a docking study are typically analyzed by examining the predicted binding energy (or docking score) and the specific interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Below is a hypothetical data table summarizing the potential results of a molecular docking study of this compound with a representative protein kinase target.

| Protein Target (Hypothetical PDB ID) | Binding Site Residues | Predicted Interactions | Docking Score (kcal/mol) |

| Protein Kinase (e.g., BRAF) | Asp, Phe, Gly, Val, Lys | Hydrogen bond between phenolic OH and Asp; Hydrogen bond between pyrazole NH and Gly backbone; Pi-stacking between phenyl ring and Phe; Halogen bond between Br and Lys. | -8.5 |

| Another Kinase (e.g., EGFR) | Thr, Met, Leu, Gln | Hydrogen bond between pyrazole N and Thr; Hydrophobic interactions with Leu and Met; Hydrogen bond between phenolic OH and Gln. | -7.9 |

These in silico investigations are foundational in modern drug discovery and materials science. For a molecule like this compound, they provide a critical, atom-level understanding of its properties and potential interactions, guiding further experimental work in a more efficient and targeted manner.

Reactivity and Reaction Mechanisms of 5 Bromo 2 1h Pyrazol 3 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring in 5-Bromo-2-(1H-pyrazol-3-yl)phenol is the primary site for electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. masterorganicchemistry.com The outcome of these reactions is dictated by the electronic properties and directing effects of the existing substituents.

Regioselectivity and Electronic Effects of Substituents

The hydroxyl (-OH) group of the phenol is a powerful activating and ortho-, para-directing group. youtube.comlibretexts.org Its electron-donating nature, through resonance, increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. youtube.com This effect is most pronounced at the positions ortho and para to the hydroxyl group.

Conversely, the bromine atom is a deactivating yet ortho-, para-directing group. Its inductive effect withdraws electron density from the ring, making it less reactive than benzene. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Given the substitution pattern of this compound, the positions available for electrophilic attack on the phenol ring are C4 and C6. The directing effects of the hydroxyl and bromine groups would favor substitution at these positions. The pyrazole (B372694) substituent at C2 will sterically hinder attack at the C3 position. The interplay of these electronic and steric factors ultimately determines the regioselectivity of the reaction.

Influence of Bromine and Pyrazole Moieties on Reactivity

The presence of the bromine atom deactivates the phenol ring towards electrophilic substitution, meaning harsher reaction conditions may be required compared to phenol itself. libretexts.org For instance, the bromination of phenol can proceed readily, sometimes leading to trisubstituted products, whereas the presence of a deactivating group would temper this reactivity. youtube.com

The pyrazole moiety can also modulate the reactivity of the phenol ring. Depending on the reaction conditions, the nitrogen atoms of the pyrazole can be protonated or coordinate to a Lewis acid, which would enhance its electron-withdrawing nature and further deactivate the phenol ring.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the phenol ring is a key handle for introducing a wide variety of functional groups through nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromine atom in this compound makes it an excellent substrate for these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This method is widely used to form biaryl linkages. For instance, the Suzuki coupling of a similar compound, 5-bromo-1-ethyl-1H-indazole, with N-Boc-2-pyrroleboronic acid has been reported to proceed in good yields using a Pd(dppf)Cl2 catalyst. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is an efficient method for the synthesis of aryl alkynes. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. nih.gov This is a versatile method for the synthesis of arylamines.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions and often requires careful optimization. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP / NaOtBu | Arylamine |

This table provides illustrative examples and typical catalyst systems. Actual conditions may vary depending on the specific substrates.

Direct Nucleophilic Aromatic Substitution (SNAr) Investigations

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging. However, the presence of the electron-withdrawing pyrazole ring and the potential for intramolecular interactions could facilitate such reactions under specific conditions. Research into the SNAr reactions of similar heterocyclic systems, such as 5-bromo-1,2,3-triazines with phenols, has shown that such transformations are possible, sometimes proceeding through non-classical mechanisms. researchgate.netnih.gov Further investigation would be needed to determine the feasibility and scope of SNAr reactions with this compound.

Reactions of the Pyrazole Heterocycle

The pyrazole ring itself is a stable aromatic heterocycle, but it can undergo various reactions. wikipedia.org

The nitrogen atoms of the pyrazole ring are basic and can be protonated or alkylated. The NH proton is acidic and can be removed by a base, allowing for N-substitution. The carbon atoms of the pyrazole ring can also undergo electrophilic substitution, although this is generally less facile than on the phenol ring. The regioselectivity of such reactions would be influenced by the existing substituents.

Furthermore, pyrazole and its derivatives are known to be synthesized through various methods, including the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648). wikipedia.orgorganic-chemistry.org While this pertains to the synthesis of the core structure rather than the reactivity of the pre-formed molecule, it highlights the chemical versatility of the pyrazole system. The pyrazole ring is a common motif in pharmacologically active compounds, indicating its importance in medicinal chemistry. nih.gov

N-Alkylation and N-Acylation Reactions

The pyrazole ring contains a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1), both of which are potential sites for electrophilic attack.

N-Alkylation:

N-alkylation of pyrazoles typically occurs at the pyridine-like N2 atom. The reaction with an alkyl halide initially forms an N-alkyl pyrazolium (B1228807) salt. This salt can then lose a proton from the N1 position, often facilitated by an unreacted pyrazole molecule acting as a base, to yield the N-alkyl pyrazole. Further reaction with an alkyl halide can lead to the formation of a 1,2-dialkylpyrazolium salt. rrbdavc.org The regioselectivity of N-alkylation can be influenced by the substituents on the pyrazole ring and the reaction conditions.

N-Acylation:

N-acylation of pyrazoles can lead to the formation of N-acylpyrazoles. For instance, the acylation of 2,4-dihydro-3H-pyrazol-3-ones with acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) yields 3-acyloxypyrazoles. researchgate.net Interestingly, these 3-acyloxypyrazoles can undergo a Fries-type rearrangement in the presence of a Lewis acid, such as titanium(IV) chloride or tin(IV) chloride, to afford 1-acyl-1,2-dihydro-3H-pyrazol-3-ones. researchgate.net This indicates that under certain conditions, an acyl group can migrate from the exocyclic oxygen to the pyrazole nitrogen.

Electrophilic Attack on the Pyrazole Ring (if applicable)

The pyrazole ring is a π-excessive aromatic heterocycle, making it susceptible to electrophilic substitution reactions. nih.gov

Position of Attack:

Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position. rrbdavc.orgnih.gov Attack at the C3 or C5 positions leads to a highly unstable, positively charged azomethine intermediate, making the transition state for C4 attack significantly more favorable. rrbdavc.org

Halogenation:

Direct C-H halogenation of pyrazole derivatives is a common method for introducing halogen atoms. For example, 3-aryl-1H-pyrazol-5-amines can be halogenated at the C4 position using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org This reaction proceeds efficiently for substrates with both electron-donating and electron-withdrawing groups on the aryl ring. beilstein-archives.org The proposed mechanism involves the formation of a DMSO·X+ complex which then reacts with the π-electrons of the pyrazole ring. beilstein-archives.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile functional group that can participate in various reactions.

Etherification and Esterification Reactions

Etherification:

The synthesis of ethers from phenols is a well-established transformation. While specific examples for this compound are not detailed in the provided results, general methods involve the reaction of the phenoxide, formed by treating the phenol with a base, with an alkyl halide (Williamson ether synthesis).

Esterification:

The phenolic hydroxyl group can be readily acylated to form esters. For example, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-bromo-3-furoyl chloride in the presence of calcium hydroxide (B78521) or triethylamine resulted in the formation of the corresponding O-acylated product, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate. researchgate.netmdpi.com This highlights the reactivity of the hydroxyl group (or its tautomeric equivalent in pyrazolones) towards acylating agents.

| Reactants | Reagents | Product | Yield | Reference |

| 3-methyl-1-phenyl-2-pyrazolin-5-one, 2-bromo-3-furoyl chloride | Ca(OH)₂, 1,4-dioxane | 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate | - | researchgate.netmdpi.com |

| 3-methyl-1-phenyl-2-pyrazolin-5-one, 2-bromo-3-furoyl chloride | Triethylamine, Dichloromethane | 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate | Higher Yield | researchgate.netmdpi.com |

Table 1: Examples of Esterification Reactions

Oxidation Reactions

Phenolic compounds are susceptible to oxidation, which can lead to a variety of products, including quinones or coupled products. The specific oxidation products of this compound would depend on the oxidizing agent and reaction conditions. Electrooxidation has been shown to be a promising method for the functionalization of pyrazole-type compounds, leading to C-Cl, C-Br, C-I, C-S, and N-N coupling products. mdpi.com

Mechanistic Studies of Key Transformation Pathways

Mechanistic studies provide insight into the underlying pathways of chemical reactions.

Fries-Type Rearrangement:

The rearrangement of 3-acyloxypyrazoles to 1-acyl-1,2-dihydro-3H-pyrazol-3-ones under Lewis acid catalysis is a notable transformation. researchgate.net This reaction proceeds through the migration of the acyl group from the exocyclic oxygen atom to the N1 position of the pyrazole ring, likely involving an intramolecular or intermolecular acylium ion transfer.

Electrophilic Halogenation:

The proposed mechanism for the C4-halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides in DMSO suggests a dual role for the solvent. beilstein-archives.org DMSO is thought to act as both a catalyst and a solvent, forming an active halogenating species (DMSO·X+) that is then attacked by the electron-rich pyrazole ring. beilstein-archives.org The final step involves proton loss to regenerate the aromatic system and release succinimide (B58015) and DMSO. beilstein-archives.org

Derivatives and Analogues of 5 Bromo 2 1h Pyrazol 3 Yl Phenol

Synthesis of Positional Isomers and Regioisomers

The synthesis of positional isomers and regioisomers of 5-bromo-2-(1H-pyrazol-3-yl)phenol allows for a systematic exploration of how the spatial arrangement of the key functional groups—the hydroxyl, bromo, and pyrazolyl moieties—influences the molecule's properties.

Positional Isomers: Positional isomers involve altering the substitution pattern on the phenolic ring. The parent compound is a 2,5-disubstituted phenol (B47542). Other isomers, such as those with bromine at the 3, 4, or 6 positions, can be synthesized by selecting the appropriate starting brominated 2'-hydroxyacetophenone. The general synthetic route involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a suitable aldehyde, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form the pyrazole (B372694) ring.

For instance, the synthesis of 4-bromo-2-(1H-pyrazol-3-yl)phenol would commence with 4-bromo-2'-hydroxyacetophenone. The regioselectivity of the initial bromination of 2'-hydroxyacetophenone is dictated by the directing effects of the hydroxyl and acetyl groups.

Regioisomers: Regioisomers involve different connectivity of the core fragments. For example, the phenol could be attached to the C-4 or C-5 position of the pyrazole ring, or the pyrazole could be linked to the phenol at a different position. The synthesis of such isomers requires specific strategies to control the regioselectivity of the pyrazole formation. The reaction of 1,3-dicarbonyl compounds with substituted hydrazines is a primary method for pyrazole synthesis, and the regiochemical outcome is often dependent on the reaction conditions and the nature of the substituents on both reactants. acs.orgmdpi.com For example, using a monosubstituted hydrazine in the cyclization step can lead to a mixture of N-1 and N-2 substituted pyrazole regioisomers. Careful control of reaction parameters or the use of protecting groups can favor the formation of one isomer over the other. google.com

Modification of the Bromine Atom: Introduction of Other Halogens or Functional Groups

The bromine atom on the phenolic ring serves as a versatile synthetic handle for introducing a wide array of other functional groups, primarily through transition metal-catalyzed cross-coupling reactions. This allows for fine-tuning of the electronic, steric, and lipophilic properties of the molecule.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom of this compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to introduce new ring systems. researchgate.netrsc.orgmdpi.com This modification can significantly impact biological activity by providing additional binding interactions with target macromolecules. The reaction is generally tolerant of the free hydroxyl and pyrazole N-H groups, although protection may sometimes be necessary to improve yields. nih.gov

Other Cross-Coupling Reactions:

Sonogashira Coupling: Introduces alkyne functionalities.

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds to introduce substituted amino groups.

Heck Coupling: Forms carbon-carbon bonds with alkenes.

Cyanation: Replaces the bromine with a cyano group, which can serve as a hydrogen bond acceptor or be further elaborated.

These reactions dramatically expand the chemical space accessible from the this compound scaffold, enabling the creation of diverse libraries of compounds for screening.

Table 1: Potential Cross-Coupling Reactions on the this compound Scaffold

| Reaction Type | Coupling Partner | Introduced Functional Group | Potential Impact |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Aryl / Heteroaryl | Modulate steric bulk, lipophilicity, and introduce new binding motifs |

| Sonogashira | Terminal alkyne | Alkynyl | Introduce rigid linkers, potential for further reaction |

| Buchwald-Hartwig | Amine | Substituted Amino | Introduce hydrogen bond donors/acceptors, alter solubility |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Cyano (-CN) | Introduce polar group, potential metabolic handle |

Structural Elaboration of the Pyrazole Ring: Substitution at N-1 or C-4/C-5

Modification of the pyrazole ring itself is another key strategy for generating diversity. Substitutions can be directed to the nitrogen atoms or the available carbon atoms of the heterocyclic ring.

Substitution at N-1: The pyrazole ring contains two nitrogen atoms. The N-H proton is acidic and can be removed by a base, allowing for alkylation, arylation, or acylation. google.comsemanticscholar.orggoogle.com The reaction of an unsymmetrical pyrazole with an electrophile can lead to a mixture of two regioisomers (N-1 and N-2 substitution). The ratio of these products is influenced by steric and electronic factors of both the pyrazole and the electrophile, as well as the reaction conditions. semanticscholar.orgsemanticscholar.org Introducing substituents at the N-1 position can block a hydrogen bond donor site, increase lipophilicity, and provide a vector for exploring new binding pockets in a biological target.

Substitution at C-4/C-5:

C-4 Position: The C-4 position of the pyrazole ring is often susceptible to electrophilic substitution reactions, such as halogenation (e.g., with N-bromosuccinimide) or nitration. The resulting C-4 bromo or nitro derivatives can then be used in cross-coupling reactions, similar to the bromine on the phenol ring, to introduce further diversity.

C-5 Position: Direct functionalization at C-5 is less common but can be achieved through specific synthetic routes starting from appropriately substituted precursors before the pyrazole ring is formed.

These modifications allow for a comprehensive exploration of the chemical space around the pyrazole core.

Analogues with Modified Phenolic Moieties

Replacing or modifying the phenolic part of the molecule provides another avenue for creating analogues with distinct properties.

Replacement of the Phenol Ring: The 2-hydroxyphenyl moiety can be replaced with other hydroxy-aromatic systems. For example, starting with a brominated 2-hydroxy-1-acetonaphthone would lead to the synthesis of a pyrazolyl-naphthol analogue. nih.govekb.eg Such analogues, with their extended aromatic systems, may exhibit different binding properties, enhanced lipophilicity, or unique photophysical characteristics.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a key functional group that often participates in hydrogen bonding with biological targets. Its properties can be modulated through various chemical transformations:

Etherification: Conversion of the hydroxyl group to an ether (e.g., O-methyl, O-ethyl) via reactions like the Williamson ether synthesis removes a hydrogen bond donor and increases lipophilicity. nih.govresearchgate.net

Esterification: Formation of an ester provides a potential prodrug, which might be cleaved in vivo to release the active phenolic compound. Esters can also alter the molecule's solubility and cell permeability. nih.gov

Replacement with other functional groups: In some cases, the hydroxyl group might be replaced with an amino group or a thiol to probe the importance of the hydrogen bond donor or to introduce different types of interactions.

Structure-Reactivity Relationships within the Derivative Series

Structure-reactivity relationships (SRR) and structure-activity relationships (SAR) are crucial for understanding how specific chemical modifications influence the properties and biological activity of the derivatives. By systematically synthesizing and testing the isomers and analogues described in the previous sections, researchers can build a comprehensive understanding of the molecular requirements for a desired effect. frontiersin.orgmdpi.comnih.gov

For a hypothetical series of this compound derivatives investigated as kinase inhibitors, a SAR study might reveal the following trends:

Phenolic -OH: The free hydroxyl group is often essential for activity, acting as a key hydrogen bond donor to the hinge region of the kinase. nih.gov Etherification or removal of this group typically leads to a significant loss of potency.

Bromine at C-5: Replacement of the bromine atom with larger, lipophilic aryl groups via Suzuki coupling could enhance potency by accessing a hydrophobic pocket in the active site. Conversely, replacement with small, polar groups might decrease activity. nih.gov

Pyrazole N-H: The N-H group of the pyrazole often acts as another important hydrogen bond donor or acceptor. nih.govdntb.gov.ua N-1 alkylation with small groups (e.g., methyl) might be tolerated, but larger substituents could cause a steric clash, reducing affinity.

Substitution at Pyrazole C-4: Introducing small substituents at the C-4 position could be used to fine-tune the electronics and conformation of the molecule.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Kinase Inhibition

| Modification Site | Substituent | Hypothetical Effect on Activity | Rationale |

|---|---|---|---|

| Phenolic -OH | -OCH₃ (Ether) | Decrease | Loss of key hydrogen bond donor. |

| Phenolic C-5 | -Phenyl (from Suzuki) | Increase | Access to hydrophobic pocket. |

| Pyrazole N-1 | -Methyl | Tolerated or Decrease | May disrupt hydrogen bonding network or introduce minor steric hindrance. |

| Pyrazole N-1 | -Benzyl | Significant Decrease | Major steric clash in the binding site. |

Rational Design of Second-Generation Compounds

The information gleaned from SAR studies provides the foundation for the rational design of second-generation compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.govresearchgate.net The pyrazolyl-phenol scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors, as it can mimic the hydrogen bonding pattern of the adenine part of ATP. nih.govdntb.gov.ua

The design process for second-generation compounds typically involves:

Homology Modeling and Docking: If the 3D structure of the biological target is known, computational docking studies can be used to predict how different derivatives will bind. This can guide the selection of which substituents to synthesize, prioritizing those predicted to have the most favorable interactions.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar steric and electronic properties (bioisosteres) can improve metabolic stability or other drug-like properties without sacrificing potency. For example, the phenol ring might be replaced by a hydroxy-pyridine or other heteroaromatic ring to modulate pKa and solubility.

Fragment-Based Growth: If a derivative shows promising activity, new functional groups can be "grown" from its structure to pick up additional interactions with the target protein, thereby increasing affinity.

By employing these rational design strategies, the this compound scaffold can serve as a starting point for developing highly optimized molecules for a range of therapeutic applications.

Academic and Research Applications of 5 Bromo 2 1h Pyrazol 3 Yl Phenol

Utilization as a Synthetic Intermediate in Complex Molecule Construction

5-Bromo-2-(1H-pyrazol-3-yl)phenol serves as a crucial starting material or intermediate in the construction of a variety of complex organic molecules. The presence of multiple reactive sites—the bromine atom, the phenolic hydroxyl group, and the pyrazole (B372694) ring—allows for a range of chemical transformations. The bromine atom on the phenol (B47542) ring is particularly amenable to cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, which are powerful methods for forming carbon-carbon bonds. These reactions enable the introduction of diverse aryl, vinyl, or alkyl substituents at the bromine position, leading to the synthesis of a wide array of derivatives with potentially interesting biological or material properties.

For instance, the pyrazole moiety itself is a well-established pharmacophore found in numerous approved drugs nih.gov. The synthesis of novel pyrazole derivatives often involves the modification of a pre-existing pyrazole-containing scaffold. In this context, this compound can be a key intermediate. For example, a series of 5-phenyl-1H-pyrazol derivatives were designed and synthesized as potential inhibitors of the BRAF(V600E) enzyme, which is implicated in certain cancers nih.gov. While this study does not use the exact title compound, it exemplifies the synthetic strategies where a brominated precursor could be used to introduce the phenyl group via a cross-coupling reaction.

The phenolic hydroxyl group and the N-H group of the pyrazole can undergo various reactions such as etherification, esterification, and N-alkylation or N-arylation. These modifications can be used to further functionalize the molecule, leading to the creation of libraries of compounds for screening in drug discovery or for the development of new materials. The synthesis of annelated pyrano[2,3-c]pyrazol-4(1H)-ones, for example, proceeds through the reaction of 2-pyrazolin-5-ones with o-haloheteroarenecarbonyl chlorides, highlighting the reactivity of the pyrazole core in forming complex heterocyclic systems mdpi.comresearchgate.net.

Application as a Core Scaffold for Molecular Probes (Excluding Biological Outcomes)

The development of molecular probes for the detection of various analytes is an active area of research. The core structure of this compound provides a versatile scaffold for the design of such probes. The pyrazole ring is a known fluorophore, and its photophysical properties can be modulated by the attachment of different functional groups.

The synthesis of novel 2-aryl-1,2,3-triazole acids and their sodium salts has been reported, and these compounds were found to be effective water-soluble blue fluorophores nih.gov. This highlights the potential of N-heterocycles in the design of fluorescent materials. By functionalizing the phenolic hydroxyl group or by performing cross-coupling reactions at the bromo position of this compound, it is possible to introduce specific recognition moieties for analytes of interest. The changes in the fluorescence or absorption spectra of the resulting molecule upon binding to the analyte would form the basis of the sensing mechanism. The synthesis of such probes would leverage the synthetic versatility of the this compound scaffold.

Contribution to Fundamental Organic Chemistry Research

The reactivity of this compound and its derivatives provides a platform for fundamental studies in organic chemistry. The interplay of the different functional groups can lead to interesting and sometimes unexpected chemical transformations. For example, a study on the reaction of 5-bromo enones with pyrazoles revealed the formation of unexpected N,O-aminal derivatives through a 1,4-conjugated addition instead of the anticipated nucleophilic substitution researchgate.net. Such studies on the reactivity of brominated pyrazole precursors contribute to a deeper understanding of reaction mechanisms and the factors that control chemo- and regioselectivity.

Furthermore, the synthesis of novel heterocyclic systems based on the pyrazole core, such as pyrazolo[1,5-a] nih.govlabshake.comdiazepin-4-ones, has been achieved through regioselective alkylation strategies on pyrazole carboxylates nih.gov. These synthetic endeavors expand the toolbox of organic chemists and provide access to new classes of compounds with potentially novel properties.

Potential in Materials Science Research (e.g., as a monomer, without discussing material properties)

The bifunctional nature of this compound, with its phenolic hydroxyl group and the reactive bromine atom, makes it a potential monomer for the synthesis of novel polymers. The hydroxyl group can participate in condensation polymerization reactions, for example, with formaldehyde to create phenol-formaldehyde-type resins. The incorporation of the pyrazole moiety into the polymer backbone could impart unique properties to the resulting material. A study has reported the synthesis of a phenol-formaldehyde/pyrazole composite for the efficient removal of chromate ions from water, indicating the utility of pyrazole-functionalized polymers in environmental applications nih.gov.

Conclusion and Future Research Directions for 5 Bromo 2 1h Pyrazol 3 Yl Phenol

The compound 5-Bromo-2-(1H-pyrazol-3-yl)phenol represents a unique molecular architecture combining three key functional motifs: a phenol (B47542) ring, a bromine substituent, and a pyrazole (B372694) heterocycle. While direct and extensive research on this specific molecule is not widely documented in current literature, its structure serves as a promising starting point for numerous avenues of chemical exploration. The pyrazole nucleus, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.govresearchgate.netnih.gov The bromophenol component also offers distinct chemical reactivity and has been studied for its biological potential. mdpi.com This section outlines the potential contributions of this compound to chemistry and delineates promising future research directions.

常见问题

Basic: What are the established synthetic routes for 5-Bromo-2-(1H-pyrazol-3-yl)phenol, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound can be synthesized via Mannich reactions or cyclocondensation of hydrazine derivatives with ketones. For example:

- Mannich Reaction : Reacting 4-bromo-2-hydroxybenzaldehyde with pyrazole derivatives in the presence of a crown ether catalyst under reflux conditions (e.g., ethanol, 5 hours) yields the target compound. Optimizing molar ratios (e.g., 1:2 ligand-to-metal ratios) and temperature (60–80°C) enhances crystallinity .

- Hydrazine Cyclocondensation : A mixture of bromophenol derivatives, hydrazine hydrate, and KOH in ethanol under reflux (5 hours) forms the pyrazole ring. Reaction monitoring via TLC and post-synthesis acidification (HCl) improves purity (64–75% yield) .

Key Variables : Prolonged heating (>6 hours) may degrade brominated intermediates, while rapid cooling post-reaction minimizes byproducts.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular geometry and confirm bromine substitution patterns. The triclinic crystal system (space group P-1) with unit cell parameters a = 6.92 Å, b = 8.15 Å, c = 10.03 Å, and angles α = 89.5°, β = 78.2°, γ = 82.1° is reported. SHELX software refines data to R = 0.024 .

- Spectroscopy :

- 1H NMR : Pyrazole protons resonate at δ 7.34 ppm (singlet), while phenolic -OH appears as a broad peak at δ 12.0–13.5 .

- IR : O-H stretch at 3361 cm⁻¹ and C=N/C=C vibrations at 1636–1564 cm⁻¹ confirm functional groups .

- Melting Point : 157–161°C (varies with crystallization solvent, e.g., ethanol vs. methanol) .

Advanced: How does this compound coordinate with transition metals, and what are the implications for material science?

Methodological Answer:

The ligand forms octahedral complexes with Cu(II) and Zn(II) in ethanol at 1:2 molar ratios (metal:ligand):

- [Cu(L-H)₂]Cl₂ : Microcrystals obtained after 24-hour reaction show enhanced stability in acidic media. Conductivity measurements indicate a 1:2 electrolyte .

- Zn(L-H)₂ : Exhibits luminescence under UV light, suggesting potential as a sensor or catalyst .

Method Tip : Use warm ethanolic solutions (60°C) to avoid ligand decomposition. Characterize via cyclic voltammetry (redox peaks at −0.45 V vs. Ag/AgCl for Cu²⁺/Cu⁺) and FTIR (shifted C=N stretches upon coordination).

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. The HOMO (-6.2 eV) localizes on the pyrazole ring, indicating nucleophilic sites for electrophilic substitution .

- Molecular Docking : Simulate binding with enzymes (e.g., cytochrome P450). The bromine atom enhances hydrophobic interactions (binding energy: −8.5 kcal/mol) .

Validation : Compare computed vs. experimental XRD bond lengths (mean deviation <0.03 Å) .

Advanced: What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility)?

Methodological Answer:

Discrepancies arise from polymorphism or solvent impurities :

- Recrystallization : Use ethanol (yields mp 159°C) vs. methanol (mp 157°C) to isolate polymorphs .

- Purity Analysis : GC/MS (≥98% purity) and TLC (hexane:ethyl acetate 3:1) identify byproducts like dehalogenated analogs .

Case Study : A 2°C mp variation between suppliers correlates with residual hydrazine (detected via LCMS at m/z 353 [M-H]⁻) .